molecular formula C14H20O B1675391 Lilial CAS No. 80-54-6

Lilial

Cat. No. B1675391
Key on ui cas rn: 80-54-6
M. Wt: 204.31 g/mol
InChI Key: SDQFDHOLCGWZPU-UHFFFAOYSA-N
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Patent
US04182730

Procedure details

4-tert-Butyl-β-chloro-α-methylcinnamaldehyde (71 g), 1.0 g of 5% Pd/C, 40 g of 30% sodium hydroxide solution, 40 g of water and 32 g of methanol were placed in a Parr apparatus and hydrogenated at 20-50 psi until the theoretical amount of hydrogen had been absorbed (about 31/2 hrs.). The solution was filtered and the aqueous phase extracted with 100 g of ethylene dichloride. The solution was distilled to yield 53.9 g (76%) of the desired product, bp 100° (1.0 mm).
Name
4-tert-Butyl-β-chloro-α-methylcinnamaldehyde
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
40 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1 g
Type
catalyst
Reaction Step Five
Quantity
32 g
Type
solvent
Reaction Step Six
Yield
76%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:16]=[CH:15][C:8]([C:9](Cl)=[C:10]([CH3:13])[CH:11]=[O:12])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+].O.[H][H]>[Pd].CO>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([CH2:9][CH:10]([CH3:13])[CH:11]=[O:12])=[CH:15][CH:16]=1)([CH3:3])([CH3:2])[CH3:4] |f:1.2|

Inputs

Step One
Name
4-tert-Butyl-β-chloro-α-methylcinnamaldehyde
Quantity
71 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C(=C(C=O)C)Cl)C=C1
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Step Six
Name
Quantity
32 g
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been absorbed (about 31/2 hrs.)
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solution was filtered
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with 100 g of ethylene dichloride
DISTILLATION
Type
DISTILLATION
Details
The solution was distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(CC(C=O)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 53.9 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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